N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Description
N-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidinyl-substituted azetidine ring. This compound integrates a methanesulfonamide group, which is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. While its exact applications remain under investigation, its structural motifs suggest relevance in drug discovery, particularly in targeting kinases or microbial enzymes .
Properties
IUPAC Name |
N-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-9-5-10(2)14-12(13-9)16-7-11(8-16)6-15(3)19(4,17)18/h5,11H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJKCAZGBNKKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN(C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related sulfonamide and pyrimidine derivatives (Table 1). Key differences in functional groups, ring systems, and substituents are highlighted to elucidate their impact on physicochemical and biological properties.
Key Observations:
- Rigidity vs. Flexibility: The azetidine ring in the target compound introduces conformational restraint compared to the flexible hydrazide chain in the acetohydrazide derivative . This may enhance target-binding precision but reduce solubility.
- In contrast, the dimethylpyrimidine group in the target compound may participate in π-π stacking or hydrogen bonding .
- Sulfonamide Variations: The methanesulfonamide group in the target compound is smaller and less lipophilic than the benzenesulfonamide group in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), which could influence membrane permeability and metabolic stability .
Research Findings and Data Limitations
- Structural Analysis: Crystallographic data for the target compound is unreported, but tools like SHELX and WinGX () are widely used for such analyses. Its dimethylpyrimidine group is analogous to kinase inhibitors like imatinib, suggesting similar binding modes.
- Data Gaps: Experimental data on solubility, logP, and IC50 values for the target compound are absent in available literature. Comparisons rely on inferred properties from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
